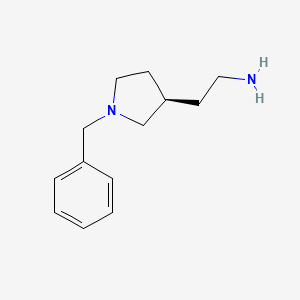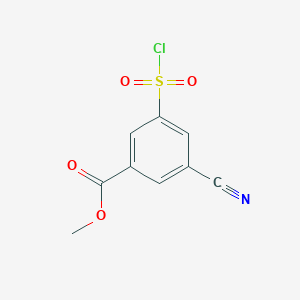
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO4S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a cyano group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl 5-cyanobenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Reduction: Reduction of the chlorosulfonyl group can yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Agents: Water or aqueous bases such as sodium hydroxide are used for hydrolysis reactions.
Reducing Agents: Reducing agents like tin(II) chloride (SnCl2) are employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Thiols/Sulfides: Formed from reduction reactions.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-(chlorosulfonyl)-5-cyanobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **6-Chlorosul
Methyl 3-(chlorosulfonyl)benzoate: Lacks the cyano group but shares the chlorosulfonyl functionality.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.
Propriétés
Formule moléculaire |
C9H6ClNO4S |
|---|---|
Poids moléculaire |
259.67 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-5-cyanobenzoate |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-4H,1H3 |
Clé InChI |
VHAZSXWNSZWVFI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


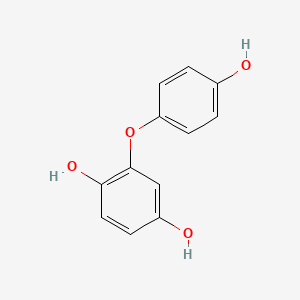
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
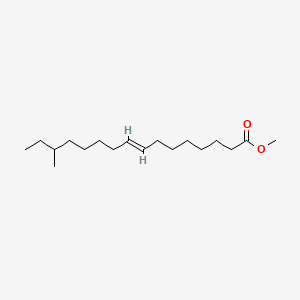
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
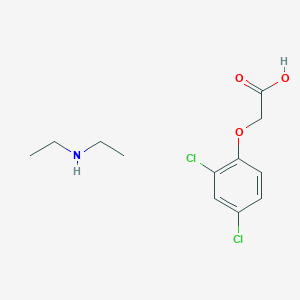
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
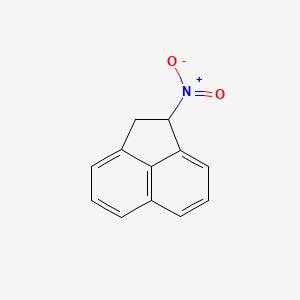
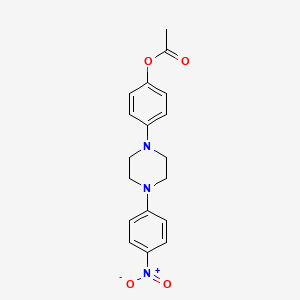
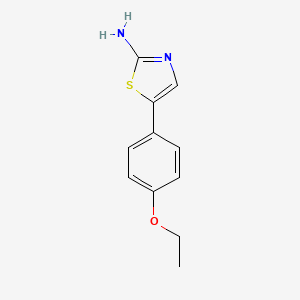
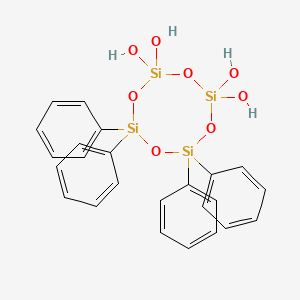
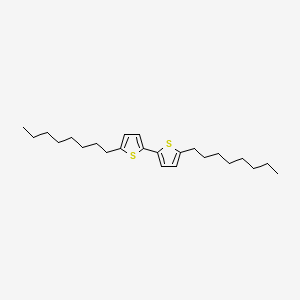
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
